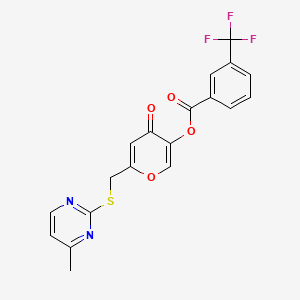
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate” is a complex organic molecule that contains several functional groups. It has a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a methyl group. The compound also contains a benzoate ester group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and pyrimidine rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methyl group could have significant effects on the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzoate ester group could undergo hydrolysis to produce benzoic acid and an alcohol. The pyrimidine ring might be able to participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .科学的研究の応用
Synthesis of Novel Derivatives
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate has been utilized in the synthesis of various novel chemical compounds. For instance, its reactions with different active methylene compounds have been explored to create pyridopyrazolopyrimidine derivatives. Additionally, reactions with halo compounds have led to the production of imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).
Use in Heterocyclic Synthesis
The compound has been employed in the synthesis of heterocyclic systems. This includes the creation of benzoylamino substituted pyranopyrimidinones and pyranopyrazolones, showcasing its versatility in the construction of complex organic structures (Stanovnik, Svete, & Tiŝler, 1989).
Antimicrobial Activities
Some derivatives synthesized from this compound have shown significant antimicrobial activity. This highlights its potential utility in the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Antibacterial Properties
Novel 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin Derivatives, synthesized starting from this compound, have been evaluated for their antibacterial activity. Certain derivatives displayed promising antibacterial activity, indicating their potential in medicinal chemistry (El-Haggar et al., 2015).
Tubulin Polymerization Inhibition
Some indenopyrazoles derived from this compound have shown antiproliferative activity toward human cancer cells. This activity is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division (Minegishi et al., 2015).
将来の方向性
特性
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-11-5-6-23-18(24-11)29-10-14-8-15(25)16(9-27-14)28-17(26)12-3-2-4-13(7-12)19(20,21)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHRNYDLKMSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)
![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)
![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)
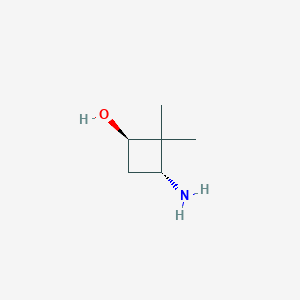
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)
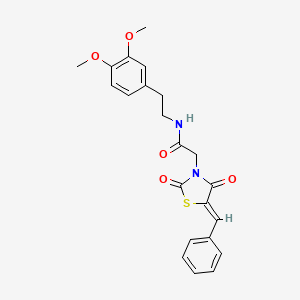

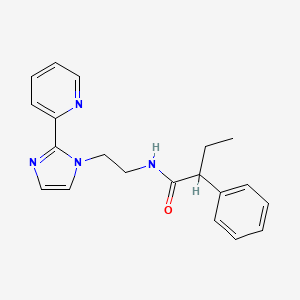
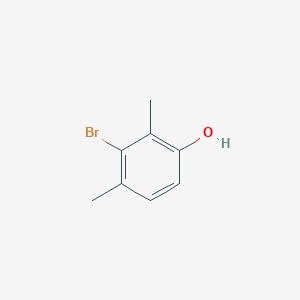
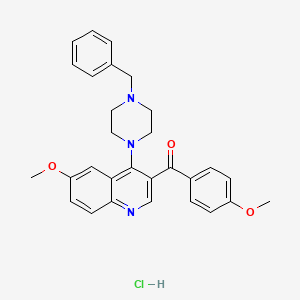
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)